molecular formula C10H12O2 B8641629 2-Ethyl-2-methyl-1,3-benzodioxole CAS No. 14049-41-3

2-Ethyl-2-methyl-1,3-benzodioxole

Cat. No. B8641629
Key on ui cas rn: 14049-41-3
M. Wt: 164.20 g/mol
InChI Key: AATQNQRLPHKUQY-UHFFFAOYSA-N
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Patent
US05108486

Procedure details

To a stirred solution of 20.0 g (0.180 mole) of catechol and 0.8 g (0.40 mole) of 2-butanone in 200 ml of methylene chloride was added 128.0 g (0.902 mole) of phosphorus pentoxide. The reaction mixture was stirred at room temperature for two days. The stirring was stopped, and the reaction solids were allowed to settle. The reaction mixture was decanted into a separatory funnel. The solid material was washed with methylene chloride, and the wash was decanted into the above separatory funnel. The combined organic phase was washed with aqueous, saturated sodium bicarbonate solution. The washed organic phase was dried over anhydrous magnesium sulfate and was filtered. The filtrate was evaporated under reduced pressure to yield 17.3 g of 2-ethyl-2-methyl-1,3-benzodioxole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10](=O)[CH2:11][CH3:12].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C(Cl)Cl>[CH2:10]([C:11]1([CH3:12])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)[CH3:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
0.8 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
128 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction solids
CUSTOM
Type
CUSTOM
Details
The reaction mixture was decanted into a separatory funnel
WASH
Type
WASH
Details
The solid material was washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
the wash was decanted into the above separatory funnel
WASH
Type
WASH
Details
The combined organic phase was washed with aqueous, saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)C1(OC2=C(O1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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